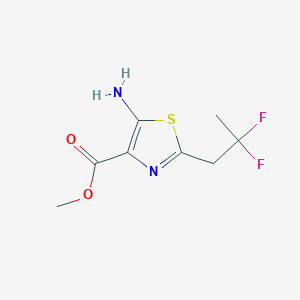
N-(3-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “N-(3-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), which is commonly found in many antibiotics . The presence of a fluorophenyl group might contribute to the compound’s reactivity and biological activity .
Molecular Structure Analysis
The exact molecular structure of this compound would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy . These techniques provide detailed information about the arrangement of atoms in a molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the sulfonamide and fluorophenyl groups. Sulfonamides are known to participate in a variety of reactions, including hydrolysis and displacement reactions . The fluorine atom in the fluorophenyl group is highly electronegative, which could make this compound reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. Factors that could influence these properties include the compound’s molecular structure, the presence of functional groups, and the types of intermolecular forces present .Applications De Recherche Scientifique
Organic Synthesis and Structural Analysis
Synthesis and Characterization : Sulfonamides, including those with fluorophenyl groups, are pivotal in various synthetic pathways. For instance, the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide through the amidation reaction, and its structural confirmation via spectroscopic techniques highlight the importance of sulfonamides in developing novel compounds with specific physical and chemical properties (Deng et al., 2021).
Polymorphism and Molecular Interactions : Studies on aromatic sulfonamides with fluorine groups, such as polymorphism investigations, reveal the effect of fluorine on the molecular structure and interactions. These findings are crucial for understanding drug formulation and material science applications (Terada et al., 2012).
Pharmacological Applications
Antimicrobial and Antiproliferative Activities : The synthesis of sulfonamide derivatives, including pyrazole-sulfonamide derivatives, and their evaluation for antiproliferative activities against various cell lines exemplify the therapeutic potential of sulfonamide compounds in cancer research (Mert et al., 2014).
Enzyme Inhibition : Sulfonamide compounds, such as SLC-0111 analogs, demonstrate selective inhibition of carbonic anhydrase isoenzymes, showcasing the potential of sulfonamides in designing inhibitors for specific targets within therapeutic contexts (Lomelino et al., 2016).
Materials Science and Sensing Applications
- Light Harvesting and Nonlinear Optical Properties : Quantum mechanical studies of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, with potential light harvesting properties, highlight the relevance of sulfonamides in developing materials for photovoltaic applications and designing efficient dye-sensitized solar cells (Mary et al., 2019).
Mécanisme D'action
The mechanism of action would depend on the intended use of the compound. For example, if this compound is a drug, it could interact with biological targets in the body to exert its effects. Sulfonamides, for instance, are known to inhibit bacterial enzymes, preventing the bacteria from synthesizing folic acid, which is necessary for their growth and reproduction .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c16-11-3-1-4-12(9-11)17-22(18,19)13-5-6-14-15(10-13)21-8-2-7-20-14/h1,3-6,9-10,17H,2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLELWOQSOQZXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)F)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
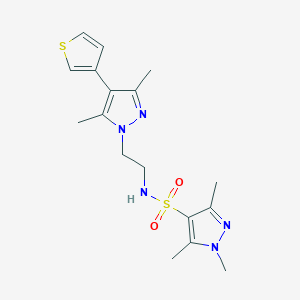
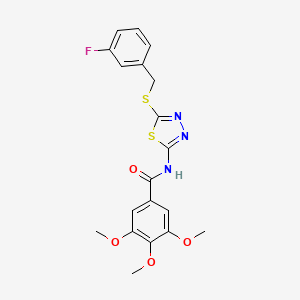
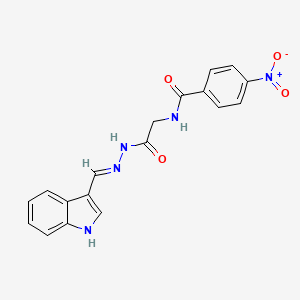
![1-p-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2763439.png)
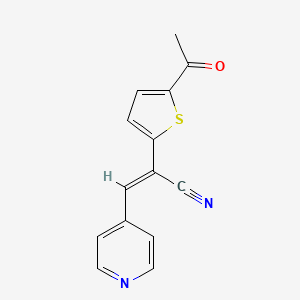
![3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![3-[[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2763442.png)
![1-(Adamantan-1-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea](/img/structure/B2763443.png)
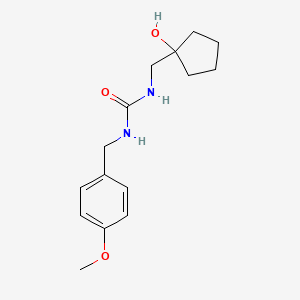
![methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate](/img/structure/B2763445.png)
![(Z)-3-(((4-acetylphenyl)amino)methylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2763447.png)

